molecular formula C17H17N3O2S B267526 N-{[3-(acetylamino)phenyl]carbamothioyl}-2-methylbenzamide

N-{[3-(acetylamino)phenyl]carbamothioyl}-2-methylbenzamide

Cat. No. B267526
M. Wt: 327.4 g/mol
InChI Key: RACLZAVMNUYCPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[3-(acetylamino)phenyl]carbamothioyl}-2-methylbenzamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as AMTB and is known to target a specific ion channel in the body, the transient receptor potential melastatin 8 (TRPM8) channel. The TRPM8 channel is involved in various physiological processes, including thermoregulation, pain sensation, and cancer cell proliferation.

Mechanism of Action

AMTB works by blocking the N-{[3-(acetylamino)phenyl]carbamothioyl}-2-methylbenzamide channel, which is involved in various physiological processes. The N-{[3-(acetylamino)phenyl]carbamothioyl}-2-methylbenzamide channel is a thermosensitive ion channel that is activated by cold temperatures and menthol. When the channel is activated, it allows calcium ions to enter the cell, which can lead to various physiological responses. AMTB binds to the channel and prevents calcium ions from entering the cell, thereby blocking the channel's activity.
Biochemical and Physiological Effects:
AMTB has been shown to have various biochemical and physiological effects. Studies have shown that AMTB can inhibit the proliferation of cancer cells by blocking the N-{[3-(acetylamino)phenyl]carbamothioyl}-2-methylbenzamide channel. Additionally, AMTB has been shown to have analgesic properties, making it a potential treatment for chronic pain. AMTB has also been shown to have anti-inflammatory properties, making it a potential treatment for various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the advantages of using AMTB in lab experiments is its specificity for the N-{[3-(acetylamino)phenyl]carbamothioyl}-2-methylbenzamide channel. This allows researchers to study the specific effects of blocking this channel. Additionally, AMTB is a small molecule inhibitor, making it easier to work with than larger proteins or antibodies. However, one limitation of using AMTB in lab experiments is its potential off-target effects. While AMTB is specific for the N-{[3-(acetylamino)phenyl]carbamothioyl}-2-methylbenzamide channel, it may also affect other channels or proteins in the cell.

Future Directions

There are several future directions for the study of AMTB. One potential direction is the development of AMTB as a cancer treatment. Studies have shown that AMTB can inhibit the proliferation of cancer cells, making it a promising candidate for further study. Additionally, there is potential for the development of AMTB as a treatment for chronic pain and inflammatory conditions. Further research is needed to fully understand the potential therapeutic applications of AMTB.

Synthesis Methods

The synthesis of AMTB involves several steps, including the reaction of 3-aminophenol with acetic anhydride to form N-acetyl-3-aminophenol. This intermediate is then reacted with thiocarbonyldiimidazole to form N-acetyl-3-(thiocarbamoyl)aminophenol. The final step involves the reaction of N-acetyl-3-(thiocarbamoyl)aminophenol with 2-methylbenzoic acid chloride to form AMTB.

Scientific Research Applications

AMTB has been studied extensively for its potential therapeutic applications. One of the most promising applications is in the treatment of cancer. Studies have shown that N-{[3-(acetylamino)phenyl]carbamothioyl}-2-methylbenzamide is overexpressed in various cancer types, including prostate, breast, and lung cancer. AMTB has been shown to inhibit the proliferation of cancer cells by blocking the N-{[3-(acetylamino)phenyl]carbamothioyl}-2-methylbenzamide channel. Additionally, AMTB has been shown to have analgesic properties, making it a potential treatment for chronic pain.

properties

Product Name

N-{[3-(acetylamino)phenyl]carbamothioyl}-2-methylbenzamide

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

N-[(3-acetamidophenyl)carbamothioyl]-2-methylbenzamide

InChI

InChI=1S/C17H17N3O2S/c1-11-6-3-4-9-15(11)16(22)20-17(23)19-14-8-5-7-13(10-14)18-12(2)21/h3-10H,1-2H3,(H,18,21)(H2,19,20,22,23)

InChI Key

RACLZAVMNUYCPN-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C

Origin of Product

United States

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